molecular formula C12H10O5 B14475979 Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate CAS No. 70093-11-7

Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate

Cat. No.: B14475979
CAS No.: 70093-11-7
M. Wt: 234.20 g/mol
InChI Key: XMYXJXJVTFASAZ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H10O5, is characterized by its chromene core structure, which is a fused ring system containing both benzene and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-4-methyl-2-oxochromene-6-carboxaldehyde.

    Reduction: Formation of 5-hydroxy-4-methyl-2-oxochromene-6-methanol.

    Substitution: Formation of various substituted chromenes depending on the substituent introduced.

Scientific Research Applications

Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes such as inflammation, oxidative stress, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid
  • 2-oxo-2H-chromene-6-carboxylic acid
  • Coumarin-3-carboxylic acid

Uniqueness

Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity compared to similar compounds. Additionally, its specific hydroxyl and carbonyl groups contribute to its unique interactions with biological targets, making it a valuable compound in medicinal chemistry and research.

Properties

CAS No.

70093-11-7

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate

InChI

InChI=1S/C12H10O5/c1-6-5-9(13)17-8-4-3-7(12(15)16-2)11(14)10(6)8/h3-5,14H,1-2H3

InChI Key

XMYXJXJVTFASAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C(C=C2)C(=O)OC)O

Origin of Product

United States

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